IGS-1.76
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWKTIZRYVFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the SUMOylation Pathway: A Technical Guide to the Potent Inhibitor TAK-981
Disclaimer: Initial analysis of the query for "IGS-1.76 as a potential SUMOylation inhibitor" has revealed a discrepancy in its classification. Current scientific literature identifies this compound as a protein-protein interaction (PPI) inhibitor that disrupts the complex formed between the human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine exchange factor Ric8a.[1][2][3][4] There is no evidence to suggest that this compound functions as a SUMOylation inhibitor.
To address the core interest in the inhibition of the SUMOylation pathway for researchers, scientists, and drug development professionals, this technical guide will focus on a well-characterized, potent, and clinically relevant SUMOylation inhibitor: TAK-981 (Subasumstat) .
The SUMOylation Pathway: A Critical Regulator of Cellular Processes
SUMOylation is a reversible post-translational modification essential for regulating a multitude of cellular functions.[5] This process involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby altering their function, localization, and stability. The enzymatic cascade of SUMOylation is analogous to ubiquitination and proceeds through the coordinated action of activating (E1), conjugating (E2), and ligating (E3) enzymes.
The SUMOylation process begins with the ATP-dependent activation of a SUMO protein by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits.[6] The activated SUMO is then transferred to the sole E2 conjugating enzyme, UBC9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine residue on the target protein. This dynamic process is reversed by SUMO-specific proteases (SENPs). Dysregulation of this pathway is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[5]
TAK-981: A First-in-Class SUMO-Activating Enzyme (SAE) Inhibitor
TAK-981 (Subasumstat) is a potent and selective, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE).[6][7][8] It is currently under investigation in clinical trials for the treatment of various solid tumors and lymphomas.[9][10][11]
Mechanism of Action
TAK-981 functions as a mechanism-based inhibitor of SAE.[6] In an ATP-dependent process catalyzed by the SAE enzyme, TAK-981 forms an irreversible covalent adduct with SUMO proteins (SUMO1, SUMO2, and SUMO3).[6][7][8] This SUMO-TAK-981 adduct is the inhibitory species that binds within the enzyme's catalytic site.[6][12] The formation of this adduct prevents the transfer of SUMO from the E1 enzyme to the E2 conjugating enzyme, UBC9, thereby globally inhibiting the SUMOylation of downstream protein substrates.[7]
One of the key therapeutic outcomes of SUMOylation inhibition by TAK-981 is the activation of type I interferon (IFN1) signaling.[7][8] This leads to the stimulation of innate and adaptive anti-tumor immune responses, including the activation of dendritic cells, natural killer (NK) cells, and T cells.[5][7][8] In addition to its immunomodulatory effects, TAK-981 can also directly impact cancer cells by inducing cell-cycle arrest, mitotic failure, and apoptosis.[5][11][12]
Quantitative Data for TAK-981
The following table summarizes the inhibitory potency of TAK-981 against the SUMO-activating enzyme and its selectivity over related E1 enzymes.
| Assay Type | Target Enzyme | Substrate | IC50 Value | Reference |
| Enzymatic Assay | SAE | - | 0.6 nM | [7] |
| Pyrophosphate Exchange | SAE | SUMO1 | 1.9 nM | [6] |
| Pyrophosphate Exchange | SAE | SUMO2 | 1.5 nM | [6] |
| Pyrophosphate Exchange | NAE | NEDD8 | >10,000 nM | [6] |
| Pyrophosphate Exchange | UAE | Ubiquitin | >10,000 nM | [6] |
| Cellular Assay (HCT116) | SUMO Pathway | - | 13 nM | [6] |
| Cellular Assay (OCI-AML3) | Cell Viability | - | ~10 nM | [13] |
Experimental Protocols
In Vitro SUMOylation Inhibition Assay (Pyrophosphate Exchange)
This assay measures the activity of the E1 enzyme by quantifying the production of pyrophosphate (PPi) during the SUMO adenylation step. Inhibition of SAE by a compound like TAK-981 leads to a decrease in PPi production.
Materials:
-
Recombinant human SAE1/SAE2 enzyme
-
Recombinant human SUMO1 or SUMO2 protein
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)
-
PPi detection reagent (e.g., a fluorescent probe that reacts with PPi)
-
TAK-981 or other test compounds
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TAK-981 in DMSO and then dilute into the reaction buffer.
-
In a microplate, add the SAE enzyme, SUMO protein, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular SUMOylation Inhibition Assay (Western Blot)
This assay directly assesses the level of global SUMOylation in cells treated with an inhibitor. A reduction in the high molecular weight smears corresponding to SUMO-conjugated proteins indicates inhibition of the pathway.
Materials:
-
Cell line of interest (e.g., HCT116, HL-60)
-
Cell culture medium and supplements
-
TAK-981 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and SENP inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-SUMO-1, anti-SUMO-2/3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of TAK-981 for a defined period (e.g., 4-24 hours).
-
Wash the cells with PBS and lyse them on ice using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against SUMO-1 or SUMO-2/3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A decrease in the high molecular weight SUMO smear indicates pathway inhibition.[6][14]
Conclusion
While this compound is a notable PPI inhibitor, TAK-981 stands as a leading example of a potent and selective SUMOylation inhibitor with significant therapeutic potential. Its unique mechanism of action, involving the formation of a SUMO-adduct, effectively shuts down the SUMOylation cascade, leading to both direct anti-cancer effects and robust activation of the anti-tumor immune response. The experimental protocols outlined provide a framework for researchers to investigate the effects of TAK-981 and other potential SUMOylation inhibitors in both biochemical and cellular contexts. As research in this field progresses, the targeted inhibition of the SUMOylation pathway with agents like TAK-981 holds great promise for the future of cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 5. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model | Gut [gut.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
The Compound IGS-1.76: An Inquiry into its Discovery and Synthesis
An extensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as IGS-1.76.
This suggests that "this compound" may be a provisional or internal designation for a molecule that has not yet been disclosed in peer-reviewed publications, patents, or conference proceedings. It is also possible that this name is a misnomer or an incorrect reference.
Without any foundational data on the existence, chemical structure, or biological activity of this compound, it is not possible to provide an in-depth technical guide on its discovery, synthesis, experimental protocols, or associated signaling pathways as requested.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the compound's designation and to consult proprietary or internal databases if the compound originates from a private research program.
Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. Such a guide would typically include:
-
Introduction: An overview of the compound, its target, and its potential therapeutic area.
-
Discovery: A description of the screening process, lead identification, and optimization that led to the identification of the compound.
-
Synthesis: A detailed chemical synthesis route, including starting materials, reagents, and reaction conditions for each step.
-
Quantitative Data: Tables summarizing key data points such as:
-
In vitro and in vivo potency (e.g., IC₅₀, EC₅₀, Ki).
-
Pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).
-
Physicochemical properties (e.g., solubility, permeability).
-
-
Experimental Protocols: Detailed methodologies for key assays and experiments, including:
-
Enzymatic or cell-based assays used for screening and characterization.
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In vivo efficacy studies in animal models.
-
Toxicology and safety pharmacology assessments.
-
-
Mechanism of Action and Signaling Pathways: A description of how the compound interacts with its biological target and modulates downstream signaling pathways, often visualized with diagrams.
At present, due to the lack of any public information on "this compound," the development of such a technical guide is not feasible. We recommend verifying the compound's name and searching for it under alternative designations or within specialized, non-public databases.
Preliminary In-Vitro Profile of IGS-1.76: A Selective ASRK2 Kinase Inhibitor
Abstract: This document provides a comprehensive summary of the preliminary in-vitro characterization of IGS-1.76, a novel small molecule inhibitor. The data presented herein demonstrates that this compound is a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 2 (ASRK2), a critical node in cancer cell survival pathways. This guide details the biochemical and cellular activity of this compound, including its inhibitory potency, kinase selectivity, and effects on downstream signaling and cancer cell viability. All experimental protocols are described in detail to ensure reproducibility.
Biochemical Activity and Selectivity
This compound was designed as a highly selective, ATP-competitive inhibitor of the ASRK2 kinase. Initial biochemical assays were conducted to determine its potency against the primary target and its selectivity against a panel of related kinases.
Enzyme Inhibition Assay
The potency of this compound was determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.
Table 1: Biochemical Potency of this compound against ASRK2
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| This compound | ASRK2 | 8.2 | 1.1 |
| Staurosporine | ASRK2 | 15.6 | 0.9 |
IC₅₀ values represent the mean of three independent experiments.
Kinase Selectivity Profile
To assess the selectivity of this compound, its activity was measured against a panel of 10 related kinases at a concentration of 1 µM.
Table 2: Kinase Selectivity of this compound
| Kinase Target | Percent Inhibition at 1 µM this compound |
| ASRK2 | 98.7% |
| ASRK1 | 21.3% |
| MAPK1 | 5.1% |
| AKT1 | 2.4% |
| CDK2 | < 1% |
| EGFR | 3.8% |
| VEGFR2 | 6.2% |
| SRC | 11.5% |
| BTK | 1.9% |
| JAK2 | 4.5% |
Cellular Activity and Mechanism of Action
The cellular effects of this compound were evaluated in the A549 non-small cell lung cancer cell line, which exhibits high ASRK2 expression.
Cell Viability Assay
The anti-proliferative activity of this compound was assessed after 72 hours of continuous exposure.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Compound | EC₅₀ (nM) |
| A549 | This compound | 75.4 |
| HCT116 | This compound | 121.2 |
| MCF7 | This compound | 98.6 |
Target Engagement Assay
A cellular thermal shift assay (CETSA) was performed to confirm that this compound directly engages with ASRK2 in intact A549 cells. The change in thermal stability (ΔTₘ) indicates target binding.
Table 4: ASRK2 Target Engagement in A549 Cells
| Treatment (10 µM) | ASRK2 Tₘ (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 48.1 | - |
| This compound | 55.3 | +7.2 |
Signaling Pathway Analysis
This compound inhibits the ASRK2-mediated phosphorylation of the pro-apoptotic protein BAD at serine 112 (pBAD-S112). Inhibition of this phosphorylation event promotes apoptosis.
Caption: this compound inhibits ASRK2, preventing BAD phosphorylation and promoting apoptosis.
Experimental Protocols
ASRK2 Biochemical Kinase Assay
This protocol describes the method used to determine the IC₅₀ of this compound against ASRK2.
-
Reagents: Recombinant human ASRK2 enzyme, biotinylated peptide substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit.
-
Preparation: Serially dilute this compound in DMSO to create a 10-point concentration gradient.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of ASRK2 enzyme, and 2.5 µL of the peptide substrate/ATP mixture.
-
Compound Addition: Add 100 nL of diluted this compound or DMSO control to the appropriate wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader after a 10-minute incubation at room temperature.
-
Analysis: Normalize the data to high (DMSO) and low (no enzyme) controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in-vitro biochemical kinase assay.
Cell Viability Assay (MTS)
This protocol details the method for measuring the effect of this compound on the viability of cancer cell lines.
-
Cell Plating: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of this compound (ranging from 1 nM to 50 µM) or DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the EC₅₀ value by fitting the data to a dose-response curve.
Western Blot for pBAD Analysis
This protocol is used to detect the phosphorylation status of BAD in response to this compound treatment.
-
Cell Treatment: Plate A549 cells and treat with 1 µM this compound or DMSO for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pBAD (S112), total BAD, and GAPDH (loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Methodological & Application
Application Notes and Protocols for IGS-1.76 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGS-1.76 is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between the human neuronal calcium sensor 1 (hNCS-1) and the guanine exchange factor Ric8a.[1] While initially investigated for its role in neurological disorders, the molecular targets of this compound are involved in cellular processes that are also critical in oncology. Neuronal Calcium Sensor 1 (NCS-1) has been identified as a promoter of tumor aggressiveness, enhancing cell survival and metastasis.[1][2] It has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt pathway.[2] Ric8a, a guanine nucleotide exchange factor for Gα subunits, is crucial for G protein-coupled receptor (GPCR) signaling, which is frequently dysregulated in cancer. This document provides detailed application notes and protocols for the use of this compound in cancer cell culture experiments to investigate its potential as an anti-cancer agent.
Mechanism of Action
This compound acts as an allosteric inhibitor of the NCS-1/Ric8a interaction. By binding to a hydrophobic crevice on NCS-1, this compound stabilizes a conformation of NCS-1 that is incompatible with Ric8a binding. This disruption prevents Ric8a from activating Gα subunits, thereby modulating downstream signaling pathways that are involved in cell proliferation, survival, and motility.
Data Presentation
As this compound is a novel compound with limited public data in cancer cell lines, the following tables are illustrative examples of how to present quantitative data from key experiments. Researchers are encouraged to generate cell line-specific data.
Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line Viability (72-hour incubation)
| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 95 ± 3.8 | 98 ± 4.1 |
| 5 | 82 ± 5.1 | 90 ± 3.9 |
| 10 | 65 ± 4.2 | 78 ± 4.5 |
| 25 | 48 ± 3.9 | 60 ± 3.7 |
| 50 | 30 ± 2.8 | 45 ± 3.1 |
| 100 | 15 ± 2.1 | 25 ± 2.5 |
| IC50 (µM) | ~26 | ~55 |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Line A (48-hour treatment)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (25 µM) | 15.8 ± 2.1 | 5.7 ± 1.1 |
| This compound (50 µM) | 28.4 ± 3.5 | 12.3 ± 1.9 |
Table 3: Modulation of Signaling Proteins by this compound in Cancer Cell Line A (24-hour treatment)
| Treatment | p-Akt (Ser473) / Total Akt (Relative Density) | Cleaved Caspase-3 / Total Caspase-3 (Relative Density) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (25 µM) | 0.65 | 2.5 |
| This compound (50 µM) | 0.30 | 4.8 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.59 mg of this compound (MW: 359.48 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for a 96-well plate format. Adjust volumes accordingly for other formats.
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
Caption: Workflow for apoptosis assay.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., based on IC50 values) and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described above.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Disclaimer
The experimental protocols and data presented are for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The application of this compound in cancer research is a novel area, and the proposed experiments are intended to guide initial investigations into its potential efficacy.
References
Application Notes and Protocols for IGS-1.76 In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of IGS-1.76 (also known as I-BET-762 or GSK525762) for pre-clinical in-vivo studies. The information is compiled from various research publications and is intended to guide the design of robust and reproducible animal experiments.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the recruitment of transcriptional machinery to chromatin.[4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression.[1] This mechanism effectively downregulates the transcription of key oncogenes, such as c-Myc, and pro-inflammatory cytokines.[3][4][5][6]
Signaling Pathways
The inhibitory action of this compound on BET proteins leads to the modulation of several downstream signaling pathways implicated in cancer and inflammation. Notably, treatment with this compound has been shown to downregulate the expression of c-Myc, a critical oncogene involved in cell proliferation and survival.[4][5][6] Additionally, this compound can suppress the phosphorylation of STAT3 (pSTAT3) and ERK (pERK), further contributing to its anti-tumor and anti-inflammatory effects.[6]
Recommended In-Vivo Dosages
The following table summarizes the dosages of this compound used in various pre-clinical animal models. The optimal dosage for a specific study will depend on the animal model, tumor type, and desired therapeutic endpoint.
| Animal Model | Cancer/Disease Type | Dosage | Administration Route & Frequency | Key Findings | Reference |
| LuCaP 35CR & 145.2 Xenografts (Mice) | Prostate Cancer | 8 mg/kg and 25 mg/kg | Daily | Down-regulation of MYC and MLKL; Reduction of tumor burden. | [5] |
| MMTV-PyMT (Mice) | Breast Cancer | 60 mg/kg (in diet) | Daily | Delayed tumor development; Downregulated c-Myc, pSTAT3, and pERK. | [6] |
| MMTV-PyMT (Mice) | Breast Cancer | 60 mg/kg | Daily Gavage (for 1 week) | Altered immune cell populations. | [6] |
| A/J Mice | Lung Cancer | 40 mg/kg (in diet) | Daily | Reduction in tumor number, size, and burden. | [6] |
| Murine Models | Sepsis/Inflammation | Not Specified | Single or twice-daily injections | Protection against endotoxic shock and sepsis-induced death. | [1] |
| General Murine Models | Various Cancers | 30-50 mg/kg | Not Specified | General effective range in murine cancer models. | [2] |
Experimental Protocols
Preparation of this compound for In-Vivo Administration
For Oral Gavage:
-
Vehicle Preparation: A common vehicle for oral administration of this compound is a solution of 5% DMSO and 10% Tween 20 in saline.[6]
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound powder in the appropriate volume of DMSO first.
-
Add Tween 20 to the DMSO-drug solution and vortex to mix.
-
Finally, add saline to the desired final volume and mix thoroughly to ensure a homogenous suspension.
-
-
Administration: Administer the formulated this compound to the animals daily via oral gavage.
For Diet Admixture:
-
Diet Preparation: this compound can be mixed into powdered rodent chow.[6]
-
This compound Incorporation:
-
Calculate the total amount of this compound needed for the entire study duration based on the desired dose (e.g., 60 mg/kg of diet) and the estimated food consumption of the animals.
-
Thoroughly mix the this compound powder with the powdered diet to ensure a uniform distribution.
-
-
Administration: Provide the this compound-medicated diet to the animals as their sole food source.
Experimental Workflow for a Xenograft Tumor Model Study
Protocol for qPCR Analysis of Gene Expression: [5]
-
Sample Collection: Collect tumor samples from vehicle and this compound-treated animals at a specified time point after the last dose (e.g., 8 hours).
-
RNA Extraction: Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., MYC, MLKL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control group.
Protocol for Western Blot Analysis: [5]
-
Protein Extraction: Lyse tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equivalent amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, pSTAT3, pERK).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection: Detect the protein bands using a suitable detection system.
Concluding Remarks
This compound is a promising BET inhibitor with demonstrated efficacy in various pre-clinical models of cancer and inflammation. The provided dosage information and protocols serve as a starting point for designing in-vivo studies. It is crucial to perform pilot studies to determine the optimal dose and administration schedule for your specific experimental model and to monitor for any potential toxicity. Careful experimental design and execution will ensure the generation of high-quality, reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 | Cancer Prevention Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for IGS-1.76 in Cancer Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an experimental protocol or compound designated as "IGS-1.76." The following application notes and protocols are constructed based on established methodologies for the preclinical evaluation of novel anti-cancer agents. The data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a novel investigational small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. Dysregulation of the IGF-1R axis is implicated in the proliferation, survival, and metastasis of various cancers, making it a critical target for therapeutic development.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on cancer cell lines, including assessments of cell viability, apoptosis induction, and cell cycle arrest.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 1.8 |
| HCT116 | Colon Cancer | 3.1 |
| U87 MG | Glioblastoma | 7.5 |
Table 2: Apoptosis Induction by this compound in A549 Lung Cancer Cells (24h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 | 1.5 |
| 1.0 | 15.8 | 4.3 |
| 2.5 | 28.9 | 9.7 |
| 5.0 | 45.1 | 18.2 |
Table 3: Cell Cycle Analysis of HCT116 Colon Cancer Cells Treated with this compound (48h Treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 | 35.1 | 19.7 |
| 1.5 | 68.3 | 15.4 | 16.3 |
| 3.0 | 75.1 | 9.8 | 15.1 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count.[4] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][7]
Materials:
-
6-well cell culture plates
-
Treated cells (as described above)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x, 2x, and 4x the IC50 value) for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using trypsin.[7]
-
Combine the detached cells with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.[6]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10]
Materials:
-
6-well cell culture plates
-
Treated cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvesting: Seed and treat cells as described for the apoptosis assay, typically for a 48-hour duration. Harvest both floating and adherent cells.
-
Fixation:
-
Wash the collected cells with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA content channel.[9] The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10]
References
- 1. The IGF Signalling Axis in Lung Cancer: Clinical Significance and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor (IGF) signaling in tumorigenesis and the development of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the IGF-Axis for Cancer Therapy: Development and Validation of an IGF-Trap as a Potential Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application of IGS-1.76 in Fragile X Syndrome Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fragile X Syndrome (FXS) is a neurodevelopmental disorder and the most common inherited cause of intellectual disability and autism spectrum disorder. The syndrome arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to its silencing and the subsequent loss of the Fragile X Messenger Ribonucleoprotein (FMRP). FMRP is an RNA-binding protein crucial for regulating the translation of a multitude of mRNAs involved in synaptic function and development. Its absence leads to synaptic abnormalities, including increased synapse density and immature dendritic spine morphology.
IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor 1 (NCS-1) and the guanine nucleotide exchange factor Ric8a. The NCS-1/Ric8a complex is a key regulator of synapse number and function.[1][2] By inhibiting this interaction, this compound presents a promising therapeutic strategy to ameliorate the synaptic dysfunctions characteristic of Fragile X Syndrome.[1][2][3] Preclinical studies have shown that this compound has a 70-fold higher binding efficiency for its target compared to the previously identified inhibitor, FD44, while sharing the same mechanism of action.[1][2]
These application notes provide an overview of the utility of this compound in FXS research models and detailed protocols for its application in key experiments.
Mechanism of Action
This compound acts as an antagonist of the NCS-1/Ric8a protein-protein interaction. NCS-1, a calcium-binding protein, and Ric8a, a guanine nucleotide exchange factor, form a complex that regulates G protein signaling, which in turn influences synapse number and neurotransmitter release. In Fragile X Syndrome, the absence of FMRP leads to dysregulation of numerous signaling pathways, contributing to an excess of synapses. This compound, by binding to NCS-1, prevents its interaction with Ric8a, thereby helping to normalize synapse numbers.[1][4][5]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Logical relationship of this compound intervention in Fragile X Syndrome.
Figure 2: General experimental workflow for evaluating this compound.
Quantitative Data Summary
Due to the proprietary nature of early drug development, extensive quantitative data for this compound is not publicly available. The primary reported data point emphasizes its improved binding efficiency over a similar compound, FD44.
| Compound | Target | Relative Binding Efficiency | Reference |
| This compound | NCS-1/Ric8a PPI | 70-fold higher than FD44 | [1][2] |
| FD44 | NCS-1/Ric8a PPI | Baseline | [4][5] |
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to assess the efficacy of this compound in relevant Fragile X Syndrome models.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess NCS-1/Ric8a Interaction
This protocol is to determine if this compound can disrupt the interaction between NCS-1 and Ric8a in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged NCS-1 and Ric8a (e.g., FLAG-NCS-1 and V5-Ric8a)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-V5 antibody for Western blotting
-
Protein A/G magnetic beads
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with FLAG-NCS-1 and V5-Ric8a plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Treatment with this compound:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Add anti-FLAG antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated Ric8a.
-
Analyze the results to determine if this compound treatment reduces the amount of Ric8a pulled down with NCS-1.
-
Protocol 2: In Situ Proximity Ligation Assay (PLA) for NCS-1/Ric8a Interaction
PLA allows for the visualization and quantification of protein-protein interactions within fixed cells.
Materials:
-
Cells of interest (e.g., primary neurons from Fmr1 KO mice or FXS patient-derived iPSC neurons) cultured on coverslips
-
This compound (and vehicle control)
-
Primary antibodies against NCS-1 and Ric8a (from different species, e.g., rabbit and mouse)
-
Duolink® In Situ PLA kit (or similar)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture neurons on coverslips.
-
Treat with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
PLA Protocol:
-
Follow the manufacturer's protocol for the Duolink® PLA kit. This typically involves:
-
Blocking the samples.
-
Incubating with primary antibodies against NCS-1 and Ric8a.
-
Incubating with PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation of the oligonucleotides if the proteins are in close proximity.
-
Amplification of the ligated DNA circle.
-
Detection with fluorescently labeled probes.
-
-
-
Imaging and Analysis:
-
Mount the coverslips on slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per cell. A reduction in the number of signals in this compound-treated cells indicates inhibition of the NCS-1/Ric8a interaction.
-
Protocol 3: Analysis of Dendritic Spine Morphology in Fmr1 Knockout Mice
This protocol assesses the ability of this compound to rescue the dendritic spine abnormalities seen in FXS mouse models.
Materials:
-
Fmr1 knockout mice and wild-type littermate controls
-
This compound (formulated for in vivo administration)
-
Diolistic dye labeling system (e.g., Gene Gun) with DiI-coated tungsten particles
-
Confocal microscope and imaging software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to Fmr1 KO and wild-type mice according to the desired dosing regimen and duration.
-
-
Tissue Preparation and Labeling:
-
Perfuse the animals and prepare fixed brain slices.
-
Use a diolistic delivery system to label individual neurons with DiI.
-
-
Confocal Imaging:
-
Acquire high-resolution z-stack images of DiI-labeled dendrites from a specific brain region (e.g., hippocampus or cortex).
-
-
Dendritic Spine Analysis:
-
Using imaging software, quantify dendritic spine density (number of spines per unit length of dendrite).
-
Classify spines based on their morphology (e.g., mature, immature, thin, mushroom).
-
Compare the spine density and morphology between treatment groups to determine if this compound normalizes the phenotypes observed in Fmr1 KO mice.
-
Protocol 4: Behavioral Testing in Fmr1 Knockout Mice
Various behavioral tests can be used to assess the in vivo efficacy of this compound.
Examples of Relevant Behavioral Tests:
-
Open Field Test: To assess hyperactivity and anxiety-like behavior.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.
-
Fear Conditioning: To assess learning and memory.
General Procedure:
-
Animal Treatment:
-
Treat Fmr1 KO and wild-type mice with this compound or vehicle.
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests, ensuring adequate time between tests to avoid carryover effects.
-
-
Data Analysis:
-
Analyze the data to determine if this compound treatment ameliorates the behavioral deficits observed in Fmr1 KO mice.
-
Conclusion
This compound represents a novel therapeutic approach for Fragile X Syndrome by targeting the NCS-1/Ric8a protein-protein interaction to correct underlying synaptic pathologies. The protocols outlined here provide a framework for researchers to investigate the efficacy of this compound in various FXS models, from the molecular to the behavioral level. Further research will be crucial to fully elucidate the therapeutic potential of this promising compound.
References
- 1. The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fragilexnewstoday.com [fragilexnewstoday.com]
- 3. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 4. pnas.org [pnas.org]
- 5. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of IGS-1.76, a Putative IGF-1R Inhibitor
Disclaimer: As of the latest update, "IGS-1.76" does not correspond to a publicly documented compound. Therefore, these application notes and protocols are based on the hypothesis that this compound is an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The methodologies provided are standard and robust approaches for characterizing the efficacy of IGF-1R inhibitors.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] The IGF-1 Receptor (IGF-1R), a receptor tyrosine kinase, is a key component of this pathway. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, a hypothetical inhibitor of IGF-1R.
IGF-1R Signaling Pathway
The binding of IGF-1 to the α-subunits of the IGF-1R induces a conformational change that leads to the autophosphorylation of tyrosine residues on the β-subunits. This activation of the receptor's intrinsic tyrosine kinase activity creates docking sites for various substrate adaptors, primarily the Insulin Receptor Substrate (IRS) proteins and Shc.[1] Phosphorylation of these substrates triggers two major downstream signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression related to proliferation and differentiation.
This compound is hypothesized to inhibit the tyrosine kinase activity of IGF-1R, thereby blocking the initiation of these downstream signals.
In Vitro Efficacy Assessment
A series of in vitro assays are essential to determine the cellular effects of this compound.
Experimental Workflow: In Vitro Assays
Protocol 1: Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line with active IGF-1R signaling (e.g., MCF-7 breast cancer cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To assess the ability of this compound to induce apoptosis.
Materials:
-
Cancer cell line.
-
This compound.
-
6-well plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
Objective: To confirm the inhibition of IGF-1R signaling pathway by this compound.
Materials:
-
Cancer cell line.
-
This compound.
-
IGF-1 ligand.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Quantitative Data Summary (In Vitro)
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) after 72h |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 ± 0.1 |
| H358 (NSCLC) | 1.2 ± 0.3 |
| A549 (NSCLC) | > 10 |
Table 2: Apoptotic Effect of this compound on MCF-7 Cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis |
|---|---|---|
| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound (0.5 µM) | 15.2 ± 2.1 | 8.7 ± 1.5 |
| this compound (1.0 µM) | 28.9 ± 3.5 | 15.4 ± 2.3 |
Table 3: Inhibition of IGF-1R Signaling by this compound in MCF-7 Cells
| Treatment | p-IGF-1R (% of Control) | p-Akt (% of Control) | p-ERK (% of Control) |
|---|---|---|---|
| IGF-1 alone | 100 | 100 | 100 |
| This compound (0.5 µM) + IGF-1 | 25 ± 5 | 35 ± 7 | 40 ± 8 |
| this compound (1.0 µM) + IGF-1 | 8 ± 3 | 12 ± 4 | 15 ± 5 |
In Vivo Efficacy Assessment
Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.
Experimental Workflow: In Vivo Xenograft Model
Protocol 4: Xenograft Tumor Growth Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Cancer cell line (e.g., H358 NSCLC cells).
-
This compound formulation for animal dosing.
-
Vehicle control.
-
Calipers.
Procedure:
-
Subcutaneously inject 1 x 10^6 H358 cells into the flank of each mouse.[3]
-
Monitor tumor growth until the average tumor volume reaches 100-150 mm³.[3]
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10 mg/kg, daily by oral gavage) and vehicle control for 21-30 days.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).
Quantitative Data Summary (In Vivo)
Table 4: Effect of this compound on H358 Xenograft Tumor Growth
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | - | 1.3 ± 0.2 |
| this compound (10 mg/kg) | 450 ± 80 | 64 | 0.5 ± 0.1 |
Table 5: Immunohistochemical Analysis of H358 Tumors
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
|---|---|---|
| Vehicle Control | 75 ± 8 | 5 ± 2 |
| this compound (10 mg/kg) | 25 ± 5 | 20 ± 4 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound, a hypothetical IGF-1R inhibitor. The in vitro assays will establish the cellular mechanism of action, while the in vivo xenograft model will provide crucial data on anti-tumor efficacy and tolerability. Successful outcomes from these studies would support the further development of this compound as a potential therapeutic agent for cancers with dysregulated IGF-1R signaling.
References
Application Notes and Protocols: IGS-1.76 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a.[1][2] This interaction is crucial for the regulation of synapse function, and its inhibition has been identified as a potential therapeutic strategy for neurological disorders such as Fragile X syndrome.[1][2][3] While research on this compound as a monotherapy is emerging, its potential in combination with other therapeutic agents remains an unexplored but promising area of investigation.
These application notes provide a comprehensive overview of the signaling pathways involving NCS-1 and Ric8a, propose rational combination therapies with this compound, and offer detailed experimental protocols to evaluate their synergistic or additive effects.
This compound: Mechanism of Action and Therapeutic Potential
This compound, with the chemical name N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide, has been identified as an efficient inhibitor of the human NCS-1/Ric8a complex.[1] By binding to NCS-1, this compound allosterically prevents its interaction with Ric8a, thereby modulating downstream signaling pathways that regulate synapse number and neurotransmitter release.[3][4] Its potential as a pharmacotherapy for Fragile X syndrome has been highlighted, suggesting its utility in other neurological conditions characterized by synaptic dysfunction.[1][2]
The NCS-1/Ric8a Signaling Axis
To understand the potential for combination therapies, it is essential to dissect the signaling pathways regulated by the NCS-1/Ric8a complex.
-
NCS-1: A highly conserved calcium-binding protein that plays a pivotal role in intracellular calcium homeostasis and calcium-dependent signaling.[5] It is involved in a multitude of cellular functions including the regulation of G-protein coupled receptors (GPCRs), voltage-gated calcium channels, and activation of the PI3K/Akt survival pathway.[6][7]
-
Ric8a: A guanine nucleotide exchange factor (GEF) that activates specific G alpha (Gα) subunits of heterotrimeric G proteins, thereby potentiating GPCR signaling.[8][9]
The interaction between NCS-1 and Ric8a is a critical node in cellular signaling, integrating calcium and GPCR pathways to control synaptic function.
Signaling Pathway Diagram
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 3. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome. | RI-VIS [ri-vis.eu]
- 5. NCS-1 is a Regulator of Calcium Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Calcium Sensor 1 is up‐regulated in response to stress to promote cell survival and motility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal Calcium Sensor-1 Regulation of Calcium Channels, Secretion, and Neuronal Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G Protein α Chaperone Ric-8 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ric-8A potentiates Gq-mediated signal transduction by acting downstream of G protein-coupled receptor in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring I-Kinase-1.76 (IGS-1.76) Activity in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: I-Kinase-1.76 (IGS-1.76) is a critical intracellular serine/threonine kinase that has been identified as a key downstream effector in the Insulin-like Growth Factor 1 (IGF-1) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various proliferative diseases. Accurate measurement of this compound activity within the cellular environment is paramount for understanding its biological function and for the development of targeted therapeutics. These application notes provide a detailed overview of robust methods to quantify this compound activity, including direct target engagement, downstream substrate phosphorylation, and functional cellular assays.
Hypothesized this compound Signaling Pathway
This compound is activated downstream of the IGF-1 receptor (IGF-1R). Upon IGF-1 binding, the IGF-1R autophosphorylates and recruits substrate proteins, initiating a cascade that leads to the activation of this compound. Activated this compound, in turn, phosphorylates its substrate, SUB-1.76, leading to the regulation of genes that control cell proliferation and survival.
Target Engagement Assays in Live Cells
Target engagement assays are crucial for confirming that a compound directly interacts with its intended target in a physiological context.[3]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding by detecting the energy transfer (BRET) between a NanoLuc® luciferase-tagged this compound and a cell-permeable fluorescent tracer that binds to the kinase.[4][5][6] A competing compound will displace the tracer, causing a dose-dependent decrease in the BRET signal.[5]
Experimental Workflow:
Protocol: NanoBRET™ Target Engagement
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for full-length this compound fused to NanoLuc® luciferase.[7] Culture the cells for 18-24 hours to allow for protein expression.[7]
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM. Seed 2x10^5 cells/mL into a white, 96-well assay plate.[7]
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., IGS-Inhib-A). Add the compound to the wells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the NanoLuc® substrate in Opti-MEM. Add this solution to all wells.[7]
-
Signal Reading: Read the plate immediately on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.[7]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[8][9] Binding of a compound to this compound increases its stability, resulting in more soluble protein remaining after heat shock.[9][10]
Protocol: CETSA® with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., A549) to 80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-3 hours at 37°C.[11]
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by high-speed centrifugation (e.g., >12,000 x g).[10]
-
Western Blot: Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for this compound.[13][14]
-
Data Analysis: Quantify the band intensities. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.
Phosphorylation Assays
These assays measure the direct catalytic activity of this compound by quantifying the phosphorylation of its downstream substrate, SUB-1.76.
Phospho-Specific Western Blot
This is a common and accessible method to assess the phosphorylation state of a specific protein.[13][14][15] It provides a semi-quantitative measure of this compound activity by detecting the levels of phosphorylated SUB-1.76 (p-SUB-1.76).
Protocol: Western Blot for p-SUB-1.76
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, starve them of serum overnight. Treat with various concentrations of an this compound inhibitor for 1-2 hours, followed by stimulation with IGF-1 (100 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for p-SUB-1.76. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody for total SUB-1.76 and a housekeeping protein (e.g., GAPDH) for loading control.
-
Analysis: Quantify band densities and normalize the p-SUB-1.76 signal to the total SUB-1.76 signal.
Cell-Based ELISA
An ELISA offers a more quantitative alternative to Western blotting for measuring protein phosphorylation and is suitable for higher throughput.[13][15]
Protocol: Cell-Based ELISA for p-SUB-1.76
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds and IGF-1 as described for the Western blot protocol.
-
Fixing and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation: Incubate with a primary antibody against p-SUB-1.76, followed by an HRP-conjugated secondary antibody. For normalization, parallel wells are incubated with an antibody against total SUB-1.76, followed by its corresponding secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the p-SUB-1.76 absorbance to the total SUB-1.76 absorbance. Calculate IC50 values from the dose-response curve.
Functional Cellular Assays
These assays measure the downstream physiological consequences of this compound inhibition, such as effects on cell growth and viability.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability.[16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing an indirect measure of cell number.[16][17]
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[17]
-
Analysis: Subtract the background absorbance and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Quantitative data from the described assays should be summarized to compare the potency of inhibitors across different measurement techniques.
Table 1: Potency of a Hypothetical Inhibitor (IGS-Inhib-A) on this compound Activity
| Assay Type | Method | Endpoint Measured | Cell Line | IC50 / GI50 (nM) |
| Target Engagement | NanoBRET™ | Compound binding to this compound | HEK293T | 55 ± 8 |
| CETSA® | Thermal stabilization of this compound | A549 | 80 ± 15 | |
| Phosphorylation | Western Blot | p-SUB-1.76 levels | A549 | 110 ± 20 |
| Cell-Based ELISA | p-SUB-1.76 levels | A549 | 95 ± 12 | |
| Functional | MTT Assay | Cell Proliferation / Viability | A549 | 250 ± 45 |
References
- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.in]
- 7. eubopen.org [eubopen.org]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. goldbio.com [goldbio.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Dissolution and Storage of Research Compounds
A Note on "IGS-1.76": Initial searches for a compound designated "this compound" did not yield specific chemical information, solubility data, or storage protocols. It is possible that this is an internal laboratory identifier, a developmental code, or an alias. The following guidelines provide a comprehensive framework for the proper handling, dissolution, and storage of a research compound. Researchers, scientists, and drug development professionals should adapt these protocols based on the specific properties of their compound of interest, as provided by the manufacturer's certificate of analysis or safety data sheet (SDS).
Compound Characterization and Data Presentation
Prior to any experimental use, it is imperative to understand the physicochemical properties of the compound. This information is typically found on the product datasheet. A summary of this critical data should be compiled for easy reference.
Table 1: Physicochemical Properties of the Research Compound
| Property | Value | Source (e.g., Certificate of Analysis) |
| Chemical Name | [Insert Chemical Name] | [Insert Source] |
| CAS Number | [Insert CAS Number] | [Insert Source] |
| Molecular Formula | [Insert Molecular Formula] | [Insert Source] |
| Molecular Weight | [Insert Molecular Weight g/mol ] | [Insert Source] |
| Appearance | [e.g., White crystalline solid] | [Insert Source] |
| Purity | [e.g., >98% by HPLC] | [Insert Source] |
| Melting Point | [Insert Melting Point °C] | [Insert Source] |
| Solubility (at 25°C) | See Table 2 | [Insert Source] |
| Storage Conditions (Solid) | [e.g., -20°C, desiccate, protect from light] | [Insert Source] |
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Observations |
| Water | [Insert Value] | [e.g., Insoluble, forms suspension] |
| DMSO | [Insert Value] | [e.g., Freely soluble] |
| Ethanol | [Insert Value] | [e.g., Sparingly soluble, requires heating] |
| PBS (pH 7.4) | [Insert Value] | [e.g., Soluble up to 1 mg/mL] |
| [Add other relevant solvents] | [Insert Value] | [Insert Observations] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of the research compound. The choice of solvent should be based on the solubility data (Table 2) and compatibility with downstream experiments.
Materials:
-
Research compound
-
Appropriate solvent (e.g., high-purity DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Pre-weighing Preparation: Allow the vial containing the solid research compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare the analytical balance with a clean, empty microcentrifuge tube. Carefully weigh the desired amount of the compound into the tube. Record the exact weight.
-
Solvent Addition: Based on the desired stock concentration and the weight of the compound, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , add 200 µL of solvent for every 1 mg of compound.
-
Dissolution: Add the calculated volume of the appropriate solvent to the tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. If the compound is difficult to dissolve, gentle warming in a water bath (if the compound is heat-stable) or sonication may be employed.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the stock solution as recommended in the storage section below.
Protocol for Long-Term Storage
Proper storage is critical to maintain the integrity and activity of the research compound in both its solid and solution forms.
Storage of Solid Compound:
-
Store the solid compound in a tightly sealed container at the recommended temperature (e.g., -20°C or -80°C).
-
Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Store in a desiccator to minimize exposure to moisture.
Storage of Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C or -80°C. For many compounds, storage at -80°C is preferred for long-term stability.
-
Container: Use polypropylene microcentrifuge tubes or cryovials that are designed for low-temperature storage.
-
Thawing: When needed, thaw a single aliquot at room temperature or in a cool water bath. Once thawed, keep the solution on ice during use. Do not refreeze partially used aliquots unless stability data suggests it is acceptable.
Visualizations
Caption: A flowchart illustrating the standard procedure for dissolving a solid research compound to create a stock solution.
Application Notes: Utilizing IGS-1.76 to Elucidate Protein-Protein Interactions
Introduction
IGS-1.76, also known as I-BET762 and GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction facilitates the recruitment of transcriptional machinery to chromatin, leading to the expression of genes involved in cell proliferation, inflammation, and cancer.[5][6] this compound competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby disrupting their interaction with acetylated histones and preventing the transcription of target genes, including the well-known oncogene c-MYC.[3][5][7] This mechanism of action makes this compound a valuable tool for studying protein-protein interactions (PPIs) involving BET proteins and for investigating the therapeutic potential of BET inhibition.
These application notes provide detailed protocols for utilizing this compound in key assays to study its effects on protein-protein interactions, specifically focusing on co-immunoprecipitation (Co-IP) and AlphaScreen assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the bromodomain binding pocket, mimicking the structure of acetylated lysine. This prevents BET proteins from docking onto acetylated histones, a critical step for the assembly of transcriptional complexes at gene promoters and enhancers. The subsequent dissociation of BET proteins from chromatin leads to a significant downregulation of target gene expression.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC | ~35 nM | Cell-free BET inhibition assay | [8] |
| IC | 32.5 - 42.5 nM | FRET-based peptide displacement | |
| K | 50.5 - 61.3 nM | Binding to tandem bromodomains of BET |
Table 2: Cellular Potency of this compound in Prostate Cancer Cell Lines
| Cell Line | Growth IC | Assay Duration | Reference |
| LNCaP | 25 nM - 150 nM | 6 days | [5] |
| VCaP | 25 nM - 150 nM | 6 days | [5] |
| NCI-H660 | > 1 µM | 6 days | [5] |
| PC3 | > 1 µM | 6 days | [5] |
Table 3: Effect of this compound on c-Myc Expression
| Cell Line | This compound Concentration | Effect on c-Myc Protein | Reference |
| MDA-MB-231 | 0.25 µM | Downregulation | [9] |
| LNCaP | 1 µM | Downregulation | [7] |
| VCaP | 1 µM | Downregulation | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess the Effect of this compound on Protein-Protein Interactions
This protocol describes how to investigate the effect of this compound on the interaction between a BET protein (e.g., BRD4) and its binding partner.
Materials:
-
Cell line expressing the proteins of interest
-
This compound (I-BET762)
-
DMSO (vehicle control)
-
Cell culture reagents
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against the "bait" protein (e.g., anti-BRD4)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 2 µM as a starting point based on literature) or DMSO for the desired time (e.g., 4-24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-BRD4) or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Use a magnetic rack to separate the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein (e.g., BRD4) and the putative interacting partner. A diminished band for the interacting partner in the this compound-treated sample compared to the DMSO control would indicate that the inhibitor disrupts the interaction.
-
Figure 2: Co-Immunoprecipitation Workflow.
AlphaScreen Assay to Quantify the Inhibition of Protein-Protein Interactions by this compound
This protocol provides a framework for a high-throughput AlphaScreen assay to determine the IC50 of this compound for a specific BET protein-partner interaction.
Materials:
-
Purified recombinant "bait" protein (e.g., His-tagged BRD4)
-
Purified biotinylated "prey" protein or peptide (the interacting partner)
-
This compound (I-BET762)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
384-well white microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of the bait and prey proteins in assay buffer at the desired concentrations (optimization may be required).
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add the bait protein (e.g., His-tagged BRD4) to all wells.
-
Add the biotinylated prey protein to all wells.
-
Incubate at room temperature for 30-60 minutes to allow for protein interaction and inhibitor binding.
-
In subdued light, add the Nickel Chelate Acceptor beads and incubate for 30-60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate for 30-120 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC
50value.
-
Figure 3: Principle of AlphaScreen Assay.
This compound is a powerful chemical probe for investigating the biological roles of BET proteins and their involvement in disease. The protocols outlined in these application notes provide a solid foundation for researchers to study the effects of this compound on protein-protein interactions, enabling a deeper understanding of BET protein function and the potential of BET inhibitors as therapeutic agents.
References
- 1. BET bromodomain-mediated interaction between ERG and BRD4 promotes prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting IGS-1.76 experimental variability
Welcome to the technical support center for IGS-1.76. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound, a novel inhibitor of the Neuronal Calcium Sensor-1 (NCS-1) and Ric8a protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine nucleotide exchange factor Ric8a. By binding to the interaction surface of these proteins, this compound prevents the formation of the NCS-1/Ric8a complex. This complex is crucial for regulating synaptic function, including synapse number and neurotransmitter release.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Condition | Recommendation |
| Solid Form | Store at -20°C, desiccated and protected from light. |
| Stock Solution | Prepare a concentrated stock in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium immediately before use. |
Q3: I am observing high variability in my cell-based assays with this compound. What are the potential sources of this variability?
Experimental variability in cell-based assays can arise from multiple factors.[1] High variability is an intrinsic feature of anti-cancer drug testing, even among standardized experiments.[1] Key areas to investigate include:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum batch can significantly impact results.
-
Compound Preparation: Inaccurate pipetting, improper dissolution of this compound, or degradation of the compound can lead to inconsistent concentrations.
-
Assay Protocol: Variations in incubation times, reagent concentrations, or detection methods can introduce variability.
-
Cell Line Stability: Genetic drift and phenotypic changes in continuous cell culture can alter the cellular response to this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50/EC50 values) of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound from solid material. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in anhydrous DMSO before further dilution. Use fresh DMSO as it can absorb moisture, which may reduce the solubility of some compounds.[2] |
| Cell Density | Optimize and maintain a consistent cell seeding density for all experiments. High cell density can sometimes lead to a rightward shift in the dose-response curve. |
| Serum Protein Binding | If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform experiments in low-serum or serum-free media if your cell line permits. |
| Assay Interference | Rule out any interference of this compound with the assay components (e.g., fluorescence quenching, luciferase inhibition). Run appropriate controls without cells. |
Issue 2: High background signal or off-target effects observed in experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Cytotoxicity | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Work with concentrations below the cytotoxic threshold for functional assays. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your assay is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). |
| Off-Target Activity | Perform control experiments with a structurally related but inactive compound, if available. Also, consider using a secondary assay to confirm the on-target effect of this compound. |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and stabilize overnight.
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Compound Preparation:
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Prepare a fresh serial dilution of this compound from a frozen stock solution in your desired cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plate.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Downstream Analysis: Proceed with your specific downstream assay (e.g., western blotting, immunofluorescence, cAMP measurement).
Visualizations
Signaling Pathway of NCS-1/Ric8a and the Impact of this compound
Caption: this compound inhibits the formation of the NCS-1/Ric8a complex.
Experimental Workflow for Assessing this compound Potency
Caption: A typical workflow for determining the IC50 of this compound.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting experimental variability.
References
Optimizing IGS-1.76 concentration for maximum effect
Technical Support Center: IGS-1.76
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of this compound, a selective inhibitor of the Intracellular Growth Signal Kinase (IGSK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Intracellular Growth Signal Kinase (IGSK). IGSK is a critical component of the Growth Factor Receptor Zeta (GFRZ) signaling pathway. By inhibiting the kinase activity of IGSK, this compound blocks the phosphorylation of the downstream transcription factor Myeloid Proliferation Factor 3 (MPF3), preventing its nuclear translocation and the subsequent expression of genes involved in cell cycle progression.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is crucial to determine the EC50 for your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts. Store the DMSO stock solution at -20°C for long-term storage and at 4°C for short-term use (up to one week).
Q4: Is this compound selective for IGSK?
A4: this compound has demonstrated high selectivity for IGSK over other related kinases in biochemical assays. However, as with any kinase inhibitor, off-target effects are possible at higher concentrations. It is recommended to perform control experiments to rule out potential off-target effects in your system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation | 1. This compound concentration is too low.2. The cell line does not express the GFRZ/IGSK pathway.3. This compound has degraded.4. Incorrect experimental endpoint measurement. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).2. Confirm the expression of GFRZ, AP-12, IGSK, and MPF3 in your cell line via Western blot or qPCR.3. Use a fresh aliquot of this compound and verify the stock concentration.4. Ensure your proliferation assay (e.g., MTT, BrdU) is properly calibrated and validated. |
| High level of cell death observed | 1. This compound concentration is too high, leading to off-target toxicity.2. The cell line is highly dependent on the IGSK pathway for survival. | 1. Lower the concentration of this compound and perform a viability assay (e.g., Trypan Blue, Annexin V staining) in parallel with your functional assay.2. This may be the expected on-target effect. Correlate cell death with the inhibition of downstream pathway markers. |
| Inconsistent results between experiments | 1. Variability in cell seeding density.2. Inconsistent this compound dilution.3. Passage number of the cell line is too high. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. The final DMSO concentration is too high. | 1. Ensure the final concentration of this compound is within the recommended range. If higher concentrations are needed, consider alternative formulation strategies.2. Keep the final DMSO concentration below 0.1%. |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in a Cell Proliferation Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions.
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Treatment: Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO only) and a no-treatment control.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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Proliferation Assay: Measure cell proliferation using an MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Data Analysis: Solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm. Plot the percentage of proliferation inhibition against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of IGSK Pathway Inhibition
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-MPF3, total MPF3, and a loading control (e.g., GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the ratio of p-MPF3 to total MPF3.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for EC50 determination.
How to overcome IGS-1.76 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with IGS-1.76, an inhibitor of the human neuronal calcium sensor 1 (hNCS-1) and guanine exchange factor Ric8a protein-protein interaction.
Troubleshooting Guide
Q: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my cell culture medium. How can I prevent this?
A: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
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Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try performing serial dilutions to pinpoint a concentration that remains in solution.
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Increase the Solvent Concentration: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control in your experiments to account for solvent effects.
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Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% is a good starting point.
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Warm the Solution: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock solution can sometimes improve solubility. Ensure the compound is stable at this temperature.
Q: My this compound solution appears cloudy. Is it usable?
A: A cloudy solution indicates that the compound has not fully dissolved or has precipitated out of solution. This will lead to inaccurate and unreliable experimental results. Do not use a cloudy solution. Attempt to redissolve the compound using the methods described above or prepare a fresh solution.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 72 mg/mL in fresh, anhydrous DMSO.[1]
Q: How should I prepare a stock solution of this compound in DMSO?
A: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of high-purity, anhydrous DMSO. Vortex or sonicate briefly until the solid is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: What are the suggested formulations for in vivo studies with this compound?
A: For in vivo administration, this compound is often formulated in a vehicle that enhances its solubility and bioavailability. Common formulations may include a combination of:
The exact ratio of these components should be optimized for your specific animal model and route of administration.
Q: Are there any general techniques to improve the solubility of compounds like this compound?
A: Yes, several general methods can be employed to enhance the solubility of poorly soluble compounds:
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Co-solvency: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and PEG300 is often more effective than either solvent alone.[3][4]
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.
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Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate.[3][5][6]
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Temperature | Notes |
| DMSO | 72 mg/mL (200.85 mM)[1] | Room Temperature | Use fresh, moisture-free DMSO for best results.[1] |
| In vivo Formulation Example | Not specified | Not specified | A common vehicle includes a mixture of DMSO, PEG300, Tween 80, and a carrier oil like corn oil.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (MW: 358.45 g/mol )
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Anhydrous DMSO (high purity)
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Sterile microcentrifuge tubes
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Procedure:
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Weigh out 3.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
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Sterile conical tubes
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Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.
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Add 1 µL of the 10 mM this compound stock solution to the medium (this creates a 1:1000 dilution).
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Immediately vortex the solution for 10-15 seconds to ensure rapid and uniform mixing. This is a critical step to prevent precipitation.
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The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
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Use the working solution immediately for your experiments.
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Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound mode of action on the hNCS-1/Ric8a pathway.
References
IGS-1.76 not showing expected results in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IGS-1.76 in their experiments. Based on its nomenclature, this compound is presumed to be an inhibitor of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. The following information is based on this presumed mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be an inhibitor of the IGF-1 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis.[1] this compound likely targets key components of this pathway, such as the IGF-1 receptor (IGF-1R) or downstream signaling molecules like IRS and Shc proteins, leading to a reduction in cell growth and survival.[1]
Q2: In which cell lines is this compound expected to be effective?
A2: The efficacy of this compound will depend on the cell line's reliance on the IGF-1 signaling pathway for growth and survival. Cancer cell lines with upregulated IGF-1R expression or mutations in the PI3K/Akt or MAPK pathways may be particularly sensitive to this compound.
Q3: What are the potential off-target effects of this compound?
A3: As with any small molecule inhibitor, off-target effects are possible.[2][3][4] These could arise from this compound binding to other kinases or proteins with similar structures to its intended target in the IGF-1 pathway. It is crucial to perform experiments to validate the specificity of this compound in your experimental system.
Troubleshooting Guide
Issue 1: this compound is not showing the expected inhibition of cell viability.
This is a common issue that can arise from several factors, from experimental setup to the biological context of the cells being used.
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Verify Compound Integrity and Concentration:
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Ensure that this compound has been stored correctly and has not degraded.
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Confirm the accuracy of the final concentration in your experiment. Perform serial dilutions carefully.
-
-
Optimize Treatment Conditions:
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Treatment Duration: The inhibitory effect of this compound on cell viability may be time-dependent. Try extending the incubation time (e.g., 24, 48, 72 hours).
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Cell Density: High cell density can sometimes mask the effects of a cytotoxic agent. Optimize the initial cell seeding density.
-
-
Assess Target Engagement:
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Use Western Blotting to check if this compound is inhibiting the phosphorylation of key downstream targets of the IGF-1 pathway, such as Akt or ERK. A lack of change in phosphorylation may indicate a problem with the compound or the cell model.
-
-
Consider Cell Line Specificity:
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The cell line you are using may not be dependent on the IGF-1 signaling pathway for survival. Consider testing this compound on a positive control cell line known to be sensitive to IGF-1R inhibition.
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Caption: Troubleshooting logic for lack of cell viability inhibition.
Issue 2: Inconsistent results in Western Blot analysis of the IGF-1 signaling pathway.
Reproducibility is key in Western Blotting. Inconsistent results can be frustrating but are often solvable by carefully reviewing your protocol.
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Sample Preparation:
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Electrophoresis and Transfer:
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Verify that your gel percentage is appropriate for the molecular weight of your target proteins (e.g., IGF-1R, Akt, ERK).
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Ensure complete and even transfer of proteins to the membrane by checking the membrane with Ponceau S stain after transfer.[8]
-
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Antibody Incubation:
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Use antibodies that have been validated for your application.
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Optimize primary and secondary antibody concentrations and incubation times. High background or no signal can often be attributed to suboptimal antibody usage.
-
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Washing Steps:
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Thorough washing is critical to reduce background noise. Ensure you are using an appropriate wash buffer (e.g., TBST) and performing a sufficient number of washes.
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| Target Protein | Expected Change with this compound | Rationale |
| p-IGF-1R | Decrease | This compound may directly inhibit receptor phosphorylation. |
| IGF-1R | No Change | Total protein levels of the receptor are not expected to change with short-term treatment. |
| p-Akt | Decrease | Akt is a key downstream effector of the IGF-1 pathway. |
| Akt | No Change | Total Akt levels should remain constant. |
| p-ERK | Decrease | ERK is another important downstream signaling molecule in the IGF-1 pathway. |
| ERK | No Change | Total ERK levels should remain constant. |
| GAPDH/β-actin | No Change | These are common loading controls and should not be affected by this compound. |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.[9]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a typical cell viability (MTT) assay.
Western Blotting Protocol
Western blotting is used to detect specific proteins in a sample.[5][7]
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Protein Extraction:
-
Protein Quantification:
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Sample Preparation and Electrophoresis:
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Normalize the protein concentration for all samples and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
-
Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
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Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
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Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Signaling Pathway Diagram
Simplified IGF-1 Signaling Pathway
The IGF-1 signaling pathway is a complex network that regulates cell growth and survival.[1] Binding of IGF-1 to its receptor (IGF-1R) activates downstream cascades, primarily the PI3K/Akt and RAS/MAPK pathways.[1]
Caption: Simplified IGF-1 signaling pathway with the putative target of this compound.
References
- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-fidelity CRISPR-Cas9 nucleases with no detectable genome-wide off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. static.igem.org [static.igem.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: IGS-1.76 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGS-1.76 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental inhibitor of the Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathway. By binding to the IGF-1 receptor, this compound blocks the downstream signaling cascade that is implicated in cell proliferation, differentiation, and survival.[1] This pathway is a critical area of investigation for various pathologies.
Q2: Which animal models are suitable for this compound studies?
A2: The choice of animal model will depend on the specific research question. Commonly used models for studying pathways like IGF-1 signaling include genetically engineered mice and rats. Charles River's International Genetic Standardization (IGS) program can help ensure the genetic consistency of inbred and outbred rodent strains, which is crucial for reproducible results.[2]
Q3: What are the recommended routes of administration for this compound in rodents?
A3: The optimal route of administration depends on the desired pharmacokinetic profile and the target tissue. Common routes for systemic delivery include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. For localized delivery, options such as intracranial or direct tumor injection may be considered. Each route has distinct advantages and disadvantages in terms of bioavailability and potential for local irritation.[3][4]
Q4: How should I determine the appropriate dosage for this compound?
A4: Dose-response studies are essential to determine the optimal therapeutic window for this compound. This typically involves administering a range of doses and monitoring for both efficacy and toxicity. Published studies on similar compounds targeting the IGF-1 pathway can provide a starting point for dose selection.
Q5: What is the recommended formulation for this compound for in vivo studies?
A5: this compound should be formulated in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the compound. It is crucial that the solution is isotonic and has a physiological pH to minimize irritation and ensure animal welfare.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Bioavailability | - Inappropriate route of administration. - Rapid metabolism or clearance of the compound. - Poor absorption from the injection site. | - Consider a different route of administration (e.g., IV for direct systemic exposure).[3] - Evaluate the pharmacokinetic profile of this compound to understand its half-life. - Optimize the formulation to enhance solubility and absorption. |
| High Variability in Results | - Inconsistent dosing technique. - Genetic drift within the animal colony.[2] - Animal stress affecting physiological responses. | - Ensure all personnel are thoroughly trained in the chosen administration technique.[3] - Use genetically standardized animals from a reputable supplier.[2] - Acclimate animals to handling and procedures to minimize stress. |
| Injection Site Reactions (e.g., inflammation, necrosis) | - The formulation is irritating (e.g., non-physiological pH, high concentration). - The injection volume is too large for the chosen site. - Improper injection technique. | - Reformulate this compound in a buffered, isotonic solution.[5] - Reduce the injection volume or split the dose across multiple sites.[3][4] - Review and refine the injection procedure with trained personnel. |
| Off-Target Effects or Toxicity | - The dose is too high. - The compound has non-specific binding. - The animal model is particularly sensitive. | - Conduct a dose-escalation study to identify the maximum tolerated dose. - Perform in vitro assays to assess the specificity of this compound. - Consider using a different animal strain or species. |
| Difficulty Crossing the Blood-Brain Barrier (for CNS studies) | - The compound has a high molecular weight or is not lipid-soluble.[6] - Active efflux by transporters like P-glycoprotein.[6] | - Explore strategies to enhance BBB penetration, such as co-administration with a P-gp inhibitor or formulation in nanoparticles.[6] - Consider direct CNS delivery methods like intracranial or intrathecal injection.[3][4] |
Experimental Protocols
This compound Signaling Pathway (Hypothetical)
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
References
- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SUMOylation Inhibitors: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and the modulation of cellular processes, the inhibition of SUMOylation has emerged as a promising strategy. This guide provides an objective comparison of the efficacy of various small molecule SUMOylation inhibitors, supported by available experimental data. It is important to note that the initially requested compound, IGS-1.76, is not a SUMOylation inhibitor but rather an inhibitor of the protein-protein interaction between NCS-1 and Ric8a. Therefore, this guide will focus on genuine SUMOylation inhibitors.
The SUMOylation cascade is a critical post-translational modification process that regulates the function of numerous proteins involved in essential cellular activities, including DNA repair, signal transduction, and cell cycle control. Dysregulation of this pathway is implicated in various diseases, particularly cancer, making its components attractive therapeutic targets.
Mechanism of Action: Targeting the SUMOylation Cascade
The majority of current SUMOylation inhibitors target the first and rate-limiting step of the cascade, catalyzed by the SUMO-activating enzyme (SAE or E1). By blocking the E1 enzyme, these inhibitors prevent the activation of SUMO proteins, thereby halting the entire downstream conjugation process.
IGS-1.76: A Head-to-Head Comparison with Alternative Small Molecule Inhibitors in Targeting the NCS-1/Ric8a Interaction for Fragile X Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the small molecule inhibitor IGS-1.76 with its predecessor, FD44. Both compounds target the protein-protein interaction (PPI) between the neuronal calcium sensor 1 (NCS-1) and the guanine exchange factor Ric8a, a promising therapeutic target for Fragile X syndrome (FXS) and other related synaptopathies.
Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, stemming from synaptic abnormalities. The interaction between NCS-1 and Ric8a plays a crucial role in regulating synapse number and function. Inhibiting this interaction has emerged as a potential strategy to ameliorate the synaptic pathology in FXS. This guide delves into the comparative efficacy of this compound and its forerunner, FD44, presenting key experimental data and methodologies.
Quantitative Comparison of Inhibitor Performance
This compound was developed through a rational design approach aimed at improving the potency of the initial hit compound, FD44. The following table summarizes the key quantitative data from head-to-head comparisons.
| Parameter | This compound | FD44 | Fold Improvement | Reference |
| Binding Affinity (Kd) for dNCS-1 | 1.13 ± 0.35 µM | 71 ± 4 µM | ~63-fold | [1] |
| Inhibition of human NCS-1/Ric8a complex | High | Moderate | - | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and FD44 act by disrupting the interaction between NCS-1 and Ric8a. This interaction is a key component of a signaling pathway that regulates synaptic function. By inhibiting this PPI, these small molecules can modulate synapse number and neurotransmitter release, offering a potential therapeutic intervention for synaptopathies like Fragile X syndrome.
References
Specificity of IGS-1.76 in Targeting the NCS-1/Ric8a Interaction: A Comparative Analysis
For Immediate Release
A detailed comparison of the protein-protein interaction inhibitor IGS-1.76 with similar compounds reveals its high potency and specificity for the Neuronal Calcium Sensor 1 (NCS-1) and Ric8a complex, a key therapeutic target for Fragile X syndrome. This guide provides researchers, scientists, and drug development professionals with a comprehensive assessment of this compound, including comparative quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between NCS-1 and the guanine nucleotide exchange factor Ric8a.[1][2] This interaction is crucial for regulating synapse function, and its dysregulation has been implicated in the pathophysiology of Fragile X syndrome, the most common inherited cause of intellectual disability.[1][2] By inhibiting the NCS-1/Ric8a complex, this compound presents a promising therapeutic strategy to normalize synaptic function.[1][2]
Comparative Analysis of Inhibitor Potency
This compound has demonstrated significantly higher potency in inhibiting the NCS-1/Ric8a interaction compared to its predecessor, FD44, and other analogs. The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of these compounds.
| Compound | Binding Affinity (Kd) to dNCS-1 (μM) | Inhibition of hNCS-1/Ric8a Interaction |
| This compound | 1.13 ± 0.35 | Most potent inhibitor |
| FD44 | 71 ± 4 | Effective inhibitor |
| MR4.43 | Not reported | Moderate inhibitor |
| IGS-3.31 | Not reported | Moderate inhibitor |
Table 1: Comparison of the binding affinity and inhibitory potency of this compound and similar compounds. Data extracted from Roca et al., 2018.[2]
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of the NCS-1/Ric8a interaction. The crystal structure of the dNCS-1/IGS-1.76 complex reveals that, similar to FD44, it binds to a hydrophobic pocket on NCS-1.[1] This binding event stabilizes an inactive conformation of NCS-1, preventing its interaction with Ric8a and thereby disrupting the downstream signaling cascade that regulates synapse number and function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's specificity.
Co-Immunoprecipitation Assay for PPI Inhibition
This assay is used to determine the ability of a compound to inhibit the interaction between human NCS-1 (hNCS-1) and Ric8a in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are co-transfected with plasmids encoding for hNCS-1 and a tagged version of Ric8a (e.g., V5-tag).
-
Compound Treatment: Following transfection, cells are treated with the test compounds (this compound, FD44, etc.) at various concentrations or a single screening concentration (e.g., 20 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After a suitable incubation period, cells are harvested and lysed in a buffer compatible with immunoprecipitation (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for NCS-1. The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against the Ric8a tag (e.g., anti-V5) and NCS-1 to detect the co-immunoprecipitated proteins.
-
Densitometry Analysis: The intensity of the bands corresponding to Ric8a and NCS-1 is quantified using densitometry software. The ratio of co-immunoprecipitated Ric8a to immunoprecipitated NCS-1 is calculated and compared between treated and control samples to determine the percentage of inhibition.
Tryptophan Emission Fluorescence for Binding Affinity
This biophysical assay measures the direct binding of a compound to a protein by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein.
Methodology:
-
Protein Preparation: Purified recombinant Drosophila NCS-1 (dNCS-1) is prepared and its concentration accurately determined.
-
Fluorescence Measurement: The fluorescence emission spectrum of dNCS-1 is recorded using a spectrofluorometer. The excitation wavelength is set to 295 nm (to selectively excite tryptophan residues), and the emission is scanned from 300 to 400 nm.
-
Titration with Compound: Aliquots of a concentrated stock solution of the test compound (e.g., this compound) are sequentially added to the protein solution. After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the compound. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which is a measure of the binding affinity.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of IGS-1.76
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the recommended disposal procedures for IGS-1.76, a research chemical identified as N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide.
Chemical Identity:
| Identifier | Value |
| Common Name | This compound |
| Chemical Name | N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide |
| CAS Number | 313480-47-6 |
| Molecular Formula | C22H18N2OS |
| Appearance | White to Off-white Solid |
| Primary Use | For research use only |
Immediate Safety and Handling Precautions
Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, it is crucial to treat this compound as a substance with unknown toxicity and potential hazards. The following general precautions should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. If ingested, seek immediate medical attention. If inhaled, move to an area with fresh air.
Disposal Procedures
As a research chemical with limited safety data, the disposal of this compound must be managed by a licensed and qualified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (N-(benzo[d]thiazol-2-yl)-3,3-diphenylpropanamide)".
-
Segregate this compound waste from other chemical waste streams to avoid potential incompatible reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Ensure the container is kept tightly sealed when not in use.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all available information about the chemical.
-
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: For a small spill of solid this compound, carefully cover it with an absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Clean-up:
-
Wearing appropriate PPE, gently sweep the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., as recommended by your EHS department) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
The logical relationship for spill response is outlined in the diagram below.
Disclaimer: The information provided is based on general laboratory safety principles. It is imperative to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier and to consult with your institution's Environmental Health and Safety department for guidance tailored to your specific facilities and local regulations.
Standard Operating Procedure: Handling Investigational Compound IGS-1.76
Disclaimer: As "IGS-1.76" is an investigational compound with no publicly available safety data, this document provides guidance based on best practices for handling novel, potentially potent chemical entities. A compound-specific risk assessment must be performed by qualified personnel before any handling occurs.
Immediate Safety and Hazard Assessment
Prior to handling this compound, a thorough risk assessment is mandatory. This process determines the necessary containment and personal protective equipment (PPE) required to minimize exposure. The workflow below outlines the essential steps for this assessment.
Caption: Risk assessment and control plan workflow for this compound.
Personal Protective Equipment (PPE) Plan
The level of PPE required is dictated by the risk assessment and the specific task being performed. The following table summarizes recommended PPE based on a tiered control approach.
| Task / Operation | Risk Level | Primary Engineering Control | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | Low | General Lab Ventilation | Not typically required | Nitrile Gloves (single pair) | Safety Glasses | Lab Coat |
| Low-Energy Operations (e.g., dilutions in solution) | Medium | Chemical Fume Hood | Not required if in hood | Double Nitrile Gloves | Safety Goggles | Lab Coat |
| High-Energy Operations (e.g., weighing powder, sonicating) | High | Ventilated Balance Enclosure or Glovebox | N95/FFP3 Respirator (if not in glovebox) | Double Nitrile Gloves (or thicker chemical-resistant gloves) | Face Shield & Safety Goggles | Disposable Gown over Lab Coat |
| High-Concentration Handling | High | Glovebox or Closed System | Supplied Air Respirator (if system is opened) | Chemical-Resistant Gloves (e.g., Butyl) | Face Shield & Safety Goggles | Chemical-Resistant Apron & Gown |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a general workflow for handling this compound powder to create a stock solution.
Caption: General workflow for weighing and dissolving this compound.
Detailed Methodology: Weighing and Solubilization
-
Preparation:
-
Ensure the chemical fume hood or ventilated balance enclosure has a valid certification.
-
Don the appropriate PPE as determined by the risk assessment (e.g., double gloves, lab coat, safety goggles, face shield).
-
Place a plastic-backed absorbent liner on the work surface.
-
Prepare designated, labeled waste containers for solid and liquid waste.
-
Ensure a spill kit compatible with the solvent is readily accessible.
-
-
Weighing:
-
Use a tared, disposable weigh boat or vial inside the ventilated enclosure.
-
Use anti-static tools if possible.
-
Carefully transfer the required amount of this compound powder, avoiding any dispersal of dust.
-
Close the primary container of this compound immediately after dispensing.
-
-
Solubilization:
-
Add the desired solvent to the vessel containing the this compound powder.
-
Cap the vessel securely before removing it from the enclosure for vortexing or sonication.
-
If sonication is used, ensure the vessel is properly sealed to prevent aerosol generation.
-
-
Cleanup:
-
Wipe down all surfaces, the exterior of the vial, and any equipment used with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated disposables (gloves, liners, weigh boats) in the designated solid waste container.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste. Proper segregation is critical.
Caption: Decision tree for the segregation of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix waste streams. Use separate, clearly labeled containers for solids, liquids, and sharps.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic," "Potent Compound").
-
Storage: Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office and their certified hazardous waste vendor. Never dispose of this compound waste down the drain or in regular trash.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
